2-((2-Methoxyphenyl)thio)acetaldehyde
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Overview
Description
2-((2-Methoxyphenyl)thio)acetaldehyde is an organic compound with the molecular formula C9H10O2S It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a thioacetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Methoxyphenyl)thio)acetaldehyde typically involves the reaction of 2-methoxyphenylthiol with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-((2-Methoxyphenyl)thio)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((2-Methoxyphenyl)thio)acetaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Methoxyphenyl)thio)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various biochemical reactions. For example, the aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
2-((2-Methoxyphenyl)thio)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-((2-Methoxyphenyl)thio)ethanol: Contains an alcohol group instead of an aldehyde.
Uniqueness: 2-((2-Methoxyphenyl)thio)acetaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research.
Properties
Molecular Formula |
C9H10O2S |
---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C9H10O2S/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-6H,7H2,1H3 |
InChI Key |
WWYMWPFVXLEVRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SCC=O |
Origin of Product |
United States |
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